N-Cbz-glycyl-L-glutamine, also known as N-carbobenzyloxy-glycyl-L-glutamine, is a dipeptide derivative formed from the amino acids glycine and L-glutamine. The compound features a carbobenzyloxy (Cbz) protecting group on the amino group of glycine, which enhances its stability and solubility. This modification is significant in peptide synthesis and drug development, as it allows for selective reactions without affecting the functional groups of the amino acids involved. The compound is characterized by its molecular formula and molecular weight of approximately 252.27 g/mol.
The specific reaction pathways depend on the conditions and reagents used.
N-Cbz-glycyl-L-glutamine exhibits several biological activities, primarily due to its components:
The synthesis of N-Cbz-glycyl-L-glutamine typically involves several steps:
Alternative methods may include variations in protecting groups or coupling strategies to optimize yield and purity .
N-Cbz-glycyl-L-glutamine has several applications in pharmaceutical research and biochemistry:
Interaction studies involving N-Cbz-glycyl-L-glutamine often focus on its role in enzymatic reactions and cellular processes:
Several compounds share structural similarities with N-Cbz-glycyl-L-glutamine. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Glycyl-L-glutamine | Dipeptide | Lacks protective groups; directly involved in metabolism. |
N-acetyl-L-glutamine | Acetylated Amino Acid | Provides different solubility and stability properties. |
N-Boc-glycyl-L-glutamine | Protected Dipeptide | Utilizes a different protecting group (Boc), affecting reactivity. |
L-alanylglycine | Dipeptide | Contains alanine instead of glutamine; different biological properties. |
N-Cbz-glycyl-L-glutamine's uniqueness lies in its specific protective group (Cbz), which allows for selective reactions during peptide synthesis while maintaining stability compared to other derivatives.
N-Cbz-glycyl-L-glutamine (IUPAC name: N-benzoxycarbonyl-glycyl-L-glutamine) is a protected dipeptide derivative with the molecular formula C₁₅H₁₉N₃O₆ and a molecular weight of 337.33 g/mol. The Cbz group (-O-CO-O-CH₂C₆H₅) shields the α-amino group of glycine, leaving the carboxyl terminus of glutamine available for further reactions. The L-configuration of glutamine ensures compatibility with biological systems, as this stereoisomer mirrors naturally occurring amino acids.
Structural Characteristics
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₉N₃O₆ | |
Molecular Weight | 337.33 g/mol | |
IUPAC Name | N-benzoxycarbonyl-glycyl-L-glutamine | |
SMILES | C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O |
The compound’s SMILES string and InChIKey (BYMPQNRKDGXXFG-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.
The Cbz protective group, first introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis by enabling selective amino group protection. N-Cbz-glycyl-L-glutamine emerged as a model compound in the mid-20th century, particularly for studying coupling efficiency and deprotection kinetics. Its adoption coincided with the shift from solution-phase to solid-phase synthesis methodologies, where temporary protection strategies became essential for iterative peptide elongation.
Key milestones include:
The Cbz group in N-Cbz-glycyl-L-glutamine fulfills three primary roles:
Applications in Research
The compound’s stability under physiological conditions (e.g., resistance to spontaneous hydrolysis) further underscores its utility in in vitro studies.